4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine core substituted with a piperazine moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 2,4-dimethylpiperazine reacts with a suitable electrophile.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.
Final Assembly: The final compound is assembled by coupling the piperidine and piperazine intermediates with the thiophene moiety under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of piperidine and piperazine derivatives with biological targets, such as enzymes or receptors.
Medicine
Medicinally, 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity as a central nervous system agent or as an antimicrobial compound.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine and piperazine rings are known to interact with various biological targets, potentially modulating their activity. The thiophene ring could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide: Lacks the thiophene ring, potentially altering its biological activity.
N-(thiophen-2-ylmethyl)piperidine-1-carboxamide: Lacks the piperazine moiety, which may affect its interaction with biological targets.
4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(phenylmethyl)piperidine-1-carboxamide: Substitutes the thiophene ring with a phenyl ring, which could change its chemical and biological properties.
Uniqueness
The combination of the piperidine, piperazine, and thiophene rings in 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide makes it unique. This structure allows for a wide range of chemical modifications and potential biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[(2,4-dimethylpiperazin-1-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS/c1-15-13-20(2)9-10-22(15)14-16-5-7-21(8-6-16)18(23)19-12-17-4-3-11-24-17/h3-4,11,15-16H,5-10,12-14H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDGMNULMIHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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